Enhanced Lipophilicity via 2-Fluoro Substitution (ΔLogP ≈ +0.79)
The incorporation of a fluorine atom at the 2-position significantly increases the compound's lipophilicity relative to its non-fluorinated counterpart. The target compound exhibits a calculated LogP of 2.2932 , whereas the direct non-fluorinated analog, 4-(oxazol-2-yl)benzaldehyde (CAS 545424-39-3), displays an XlogP of 1.5 [1]. This represents a quantified increase in lipophilicity of approximately +0.79 log units, a change consistent with improved membrane permeability and potential for enhanced target binding in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.2932 |
| Comparator Or Baseline | 4-(oxazol-2-yl)benzaldehyde (CAS 545424-39-3) XlogP = 1.5 |
| Quantified Difference | ΔLogP ≈ +0.79 |
| Conditions | In silico calculated values using proprietary algorithms (Leyan) and XlogP (Chem960). |
Why This Matters
A higher LogP is a critical parameter for medicinal chemists optimizing compounds for cellular permeability and oral bioavailability, directly influencing procurement decisions for lead optimization libraries.
- [1] Chem960. Benzaldehyde, 4-(2-oxazolyl)- (CAS 545424-39-3). Calculated properties (XlogP). View Source
